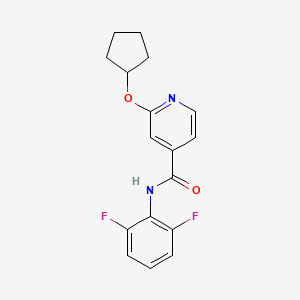

2-(cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(2,6-difluorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O2/c18-13-6-3-7-14(19)16(13)21-17(22)11-8-9-20-15(10-11)23-12-4-1-2-5-12/h3,6-10,12H,1-2,4-5H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORWMOUJAUCZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide typically involves the reaction of 2,6-difluoroaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with cyclopentanol in the presence of a dehydrating agent such as thionyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The cyclopentyloxy group in the target compound likely confers greater membrane permeability compared to the 2,6-dimethylphenoxy group in Compounds f–h. Fluorine atoms in the 2,6-difluorophenylamide may further enhance metabolic stability by resisting oxidative degradation .

In contrast, the isonicotinamide scaffold of the target compound offers rigidity, which may limit conformational adaptability but improve specificity.

Functional Groups : The acetamido (Compound g) and formamido (Compound f) groups in analogs introduce hydrogen-bonding capabilities, whereas the target compound’s fluorinated aryl group prioritizes hydrophobic interactions.

Research Findings and Mechanistic Insights

- Solubility: The cyclopentyloxy group may reduce aqueous solubility compared to dimethylphenoxy analogs, necessitating formulation adjustments for bioavailability .

- Enzyme Inhibition : Fluorinated aryl groups in similar compounds (e.g., kinase inhibitors) demonstrate enhanced binding to ATP pockets due to fluorine’s electronegativity. This suggests the target compound could exhibit potent enzyme inhibition .

Biological Activity

2-(Cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name: 2-(Cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide

- Molecular Formula: C16H17F2N3O

- Molecular Weight: 305.33 g/mol

The presence of both cyclopentyloxy and difluorophenyl groups suggests potential lipophilicity and biological activity due to their ability to interact with various biological targets.

The biological activity of 2-(cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide may be attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound could act as an inhibitor of certain enzymes involved in metabolic pathways, similar to other isonicotinamide derivatives.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to decreased levels of uric acid, potentially benefiting conditions like gout.

- Receptor Modulation: The difluorophenyl group may enhance binding affinity to specific receptors, influencing signaling pathways related to inflammation or pain.

Table 1: Comparison of Biological Activities among Isonicotinamide Derivatives

| Compound Name | IC50 (μM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 0.3 | Xanthine Oxidase | |

| Compound B | 0.5 | Xanthine Oxidase | |

| 2-(Cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide | TBD | TBD | TBD |

Case Studies

Case Study 1: Inhibition of Xanthine Oxidase

A study investigating a series of isonicotinamide derivatives found that certain modifications significantly enhanced inhibitory potency against xanthine oxidase. While specific data on our compound is not available, the trends observed suggest that similar structural features could yield significant biological activity in 2-(cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide.

Case Study 2: Anti-inflammatory Properties

Another study explored various isonicotinamide derivatives for their anti-inflammatory effects. Compounds with lipophilic substituents demonstrated enhanced activity in reducing inflammation markers in vitro. This indicates that our compound may also exhibit similar properties due to its cyclopentyloxy group.

Q & A

Q. Q1. What are the recommended synthetic pathways for 2-(cyclopentyloxy)-N-(2,6-difluorophenyl)isonicotinamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution (e.g., coupling cyclopentyloxy groups to isonicotinamide cores) and amidation reactions. To optimize purity:

- Use HPLC with C18 columns for purification, adjusting mobile phases (e.g., acetonitrile/water gradients) to resolve polar byproducts .

- Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing impurities caused by side reactions .

- Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), cross-referencing with PubChem data for structural confirmation .

Q. Q2. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Target Selection: Prioritize assays linked to structural analogs (e.g., benzamide derivatives with fluorophenyl groups often target kinases or GPCRs ).

- Dose-Response Curves: Use 3D cell cultures to mimic physiological conditions, testing concentrations from 1 nM to 100 µM.

- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO ≤0.1%) to isolate compound-specific effects .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Validation Workflow:

- Re-run molecular docking simulations (e.g., AutoDock Vina) using updated crystal structures of target proteins .

- Perform isothermal titration calorimetry (ITC) to measure binding affinity experimentally, comparing ΔG values with computational outputs.

- Apply statistical discrepancy analysis (e.g., Bland-Altman plots) to quantify systematic biases between methods .

- Theoretical Framework: Align discrepancies with the quadripolar model (theoretical, epistemological, technical, and morphological poles) to identify gaps in assumptions or experimental conditions .

Q. Q4. What methodologies are suitable for studying metabolic stability and degradation pathways of this compound?

Methodological Answer:

- In Vitro Metabolism: Use human liver microsomes (HLMs) with NADPH cofactors, analyzing metabolites via LC-MS/MS . Monitor for hydroxylation at the cyclopentyl ring or defluorination .

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂) , and photolytic (ICH Q1B guidelines) conditions. Track degradation products using QTOF-MS and compare with stability databases .

Mechanistic and Translational Research

Q. Q5. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:

- Core Modifications: Systematically substitute the cyclopentyloxy group with other alkoxy chains (e.g., cyclohexyl, tert-butyl) and evaluate bioactivity shifts.

- Data Integration: Use multivariate regression models to correlate substituent properties (e.g., LogP, polar surface area) with IC₅₀ values. Incorporate PubChem bioassay data for benchmarking .

- Advanced Techniques: Apply cryo-EM to visualize ligand-target interactions at near-atomic resolution, refining SAR hypotheses .

Q. Q6. What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

- Process Control: Implement quality-by-design (QbD) principles during synthesis, monitoring critical parameters (e.g., reaction temperature, stirring rate) via real-time PAT (process analytical technology) .

- Analytical Harmonization: Standardize HPLC gradients and column lot numbers across batches. Use NIST-traceable reference standards for calibration .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address conflicting cytotoxicity results across different cell lines?

Methodological Answer:

- Mechanistic Profiling: Perform RNA-seq on resistant vs. sensitive cell lines to identify differentially expressed genes (e.g., efflux pumps, metabolic enzymes).

- Cross-Validation: Replicate experiments in 3D spheroid models and patient-derived organoids to reduce monolayer culture artifacts .

- Statistical Rigor: Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% confidence intervals .

Computational and Theoretical Extensions

Q. Q8. What advanced modeling approaches predict off-target interactions for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.